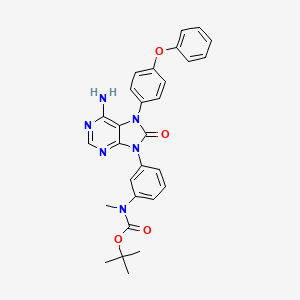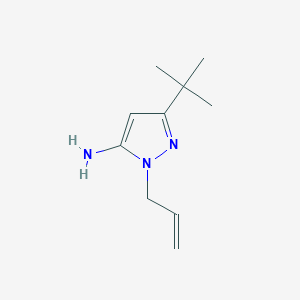
3,4-Difluorophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Difluorophthalic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents like N-methyl-2-pyrrolidone or dimethyl acetamide, using catalysts such as copper, copper oxide, or copper salts . Another method involves the fluorination of phthalic acid derivatives using reagents like sulfuryl fluoride and Me4NF .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-pressure reaction vessels and specialized fluorinating agents. The process is designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluorophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield difluorobenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include difluorobenzene derivatives, quinones, and various substituted phthalic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Difluorophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 3,4-Difluorophthalic acid and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of receptor functions. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Difluorophthalic acid
- 3,4-Difluorobenzoic acid
- 2,3-Difluorophthalic acid
Uniqueness
3,4-Difluorophthalic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to other difluorinated phthalic acids, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C8H4F2O4 |
|---|---|
Peso molecular |
202.11 g/mol |
Nombre IUPAC |
3,4-difluorophthalic acid |
InChI |
InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
RMMMGBXGXJSZSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[5-(2-amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoate](/img/structure/B8464164.png)










